1-(5,7-Difluoronaphthalen-2-yl)ethanone

Description

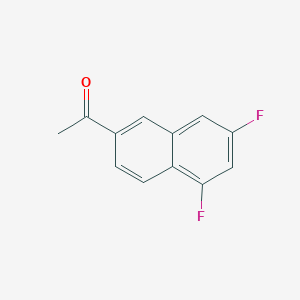

1-(5,7-Difluoronaphthalen-2-yl)ethanone is a fluorinated aromatic ketone characterized by a naphthalene backbone substituted with two fluorine atoms at the 5- and 7-positions and an acetyl group at the 2-position. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the acetyl group provides a site for further functionalization .

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-(5,7-difluoronaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C12H8F2O/c1-7(15)8-2-3-11-9(4-8)5-10(13)6-12(11)14/h2-6H,1H3 |

InChI Key |

XZHBBIBTBQHRQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 1-(5,7-Difluoronaphthalen-2-yl)ethanone, focusing on substituent patterns and physicochemical properties:

Reactivity and Functionalization

- Fluorine Substituents: The 5,7-difluoro substitution in the target compound reduces electron density in the aromatic ring compared to hydroxyl or alkyl-substituted analogs (e.g., 2-Acetyl-1-naphthol or 1-(2-Hydroxy-5-propylphenyl)ethanone). This electron-withdrawing effect enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic aromatic substitution .

- Acetyl Group Reactivity: Similar to 2-Acetyl-1-naphthol, the acetyl group in this compound can undergo condensation reactions to form Schiff bases or coordination complexes, as demonstrated in copper(II) complexes with ethanone-derived ligands .

Spectroscopic and Physical Properties

- NMR Characteristics: Fluorine atoms in the 5- and 7-positions cause distinct splitting patterns in ¹H and ¹⁹F NMR spectra. For example, the absence of aromatic proton coupling in 1-(3,4-dihydroxy-6-methylphenyl)-ethanone (a related compound) suggests steric or electronic shielding effects, which may also apply to the difluoro analog .

- Melting Point and Solubility: Fluorinated derivatives generally exhibit higher melting points and lower solubility in polar solvents compared to hydroxylated analogs (e.g., 1-(2-Hydroxy-5-propylphenyl)ethanone) due to reduced hydrogen-bonding capacity .

Q & A

Advanced Research Question

- Antimicrobial Assays : Broth microdilution tests (MIC values) against Gram-positive/negative bacteria, with fluorinated naphthalenes showing enhanced activity due to improved membrane permeability .

- Enzyme Inhibition Studies : Kinetics assays (e.g., fluorescence quenching) assess binding to targets like cytochrome P450 or kinases. Molecular docking (AutoDock Vina) models interactions, highlighting fluorine’s role in H-bonding and hydrophobic contacts .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) compare potency against non-fluorinated analogs .

How does fluorination at the 5,7-positions affect the compound’s reactivity in derivatization reactions?

Advanced Research Question

Fluorine’s electronegativity deactivates the naphthalene ring, directing electrophilic substitutions to the 1- or 4-positions. For example:

- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NaH/DMF, 150°C) to replace fluorine, forming aryl ethers or amines .

- Reductive Alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a CH₂ group, but fluorine’s stability prevents dehalogenation .

Comparative studies with chlorinated analogs show fluorine’s stronger inductive effects reduce reaction rates by ~30% in SNAr reactions .

What strategies mitigate contradictions in reported bioactivity data for fluorinated acetophenone derivatives?

Advanced Research Question

Discrepancies often arise from:

- Solubility Variations : Use of DMSO vs. aqueous buffers alters bioavailability. LogP values (~3.7 for the difluoro compound) guide solvent selection .

- Assay Conditions : Standardize incubation times (24–48 hrs) and cell densities (1×10⁴ cells/well) to minimize variability .

- Metabolic Stability : LC-MS/MS quantifies metabolite formation in liver microsomes, clarifying whether fluorine enhances resistance to oxidative degradation .

How can researchers design derivatives of 1-(5,7-Difluoronaphthalen-2-yl)ethanone for enhanced pharmacological properties?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Introduce sulfonamide or piperazine groups at the ketone position to improve water solubility.

- Prodrug Approaches : Convert the ketone to a ketal or Schiff base for targeted release in acidic environments (e.g., tumor tissues) .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., chalcones) via Suzuki-Miyaura cross-coupling, leveraging fluorine’s stability in Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.